4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Physicochemical Property Comparison Drug-likeness Lipophilicity

This 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline (CAS 18529-09-4) is a halogenated quinoline derivative with a unique 4-chloro, 2-methyl, and 7-trifluoromethyl substitution pattern. Its high lipophilicity (XLogP3=4.1) and distinct electron distribution are not replicable by generic analogs like 4-chloro-2-methylquinoline. The 4-chloro group is a critical reactive handle for introducing diverse amines in SAR studies targeting antimalarial and anticancer agents. For R&D use, confirm the specific substitution pattern to validate downstream synthetic pathways.

Molecular Formula C11H7ClF3N
Molecular Weight 245.63 g/mol
CAS No. 18529-09-4
Cat. No. B093802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
CAS18529-09-4
Molecular FormulaC11H7ClF3N
Molecular Weight245.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl
InChIInChI=1S/C11H7ClF3N/c1-6-4-9(12)8-3-2-7(11(13,14)15)5-10(8)16-6/h2-5H,1H3
InChIKeyKQXIMYKBHAMAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline (CAS 18529-09-4) Procurement Guide: Properties and Research Applications


4-Chloro-2-methyl-7-(trifluoromethyl)quinoline (CAS 18529-09-4) is a halogenated quinoline derivative with the molecular formula C11H7ClF3N and a molecular weight of 245.63 g/mol [1]. This compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl (-CF3) substituent at the 7-position of the quinoline ring system . It is primarily utilized as a versatile building block or synthetic intermediate in medicinal chemistry and agrochemical research, particularly for the synthesis of more complex fluorinated compounds and potential pharmaceutical agents [2]. Commercially, it is available as a solid with a melting point range of 50–51 °C and is typically offered at purities of 95% or higher .

Why Generic Quinoline Derivatives Cannot Substitute for 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline in Precise Research


The specific pattern of substituents on the quinoline core—namely the 4-chloro, 2-methyl, and 7-trifluoromethyl groups—creates a unique physicochemical profile that cannot be replicated by generic quinoline analogs. The calculated XLogP3-AA of 4.1 indicates high lipophilicity, a property known to be profoundly influenced by the -CF3 group at the 7-position and the chlorine at the 4-position [1]. Replacing this compound with a related molecule, such as 4-chloro-2-methylquinoline (which lacks the -CF3 group) or 7-(trifluoromethyl)quinoline (which lacks the 4-chloro and 2-methyl substituents), would result in a different electron distribution, lipophilicity, and metabolic stability, thereby invalidating any structure-activity relationship (SAR) or synthetic pathway reliant on the precise properties of this derivative [2]. Furthermore, the combination of these specific functional groups enables a distinct reactivity profile that is critical for its role as a specific synthetic intermediate in the construction of target molecules, making direct substitution risky without rigorous re-validation of the entire downstream process [3].

Quantitative Differentiation Evidence for 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline Procurement


Comparative Physicochemical Profile: 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline vs. Key Analogs

The predicted lipophilicity (XLogP3-AA) for 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is 4.1, which is substantially higher than that of 4-chloro-2-methylquinoline (XLogP3 = 3.1), an analog lacking the 7-trifluoromethyl group [1]. This difference of 1 log unit translates to a theoretical 10-fold increase in partition coefficient, a critical parameter for membrane permeability and distribution. Similarly, its XLogP3 value is higher than that of the simpler scaffold 7-(trifluoromethyl)quinoline (XLogP3 = 2.9) [2].

Physicochemical Property Comparison Drug-likeness Lipophilicity

Synthetic Versatility: Distinct Reactivity as a Chloroquinoline Scaffold

The 4-chloro substituent on 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline provides a unique reactive handle for nucleophilic aromatic substitution (SNAr) reactions, a key step in derivatizing the quinoline core [1]. This is a point of differentiation from analogs like 7-(trifluoromethyl)quinolin-4-ol, which has a hydroxy group at the 4-position and would undergo different types of reactions (e.g., O-alkylation). The presence of the chlorine atom is critical for its use as a precursor in the synthesis of new antimalarial compounds, such as analogs of amodiaquine .

Synthetic Intermediate Medicinal Chemistry Halogenated Building Blocks

Procurement Specification: Validated Physical Form and Purity

From a procurement perspective, the compound is commercially supplied with defined specifications. It is available as a solid with a reported melting point range of 50–51 °C, and commercial sources offer it at purities of 95% and 97% [REFS-1, REFS-2]. These specifications provide a quantifiable baseline for incoming quality control. In contrast, non-specific or generic descriptions for in-class compounds often lack a defined physical state or provide only a single, unverified data point.

Quality Control Chemical Sourcing Research Reagent

Primary Research Applications for 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline


Medicinal Chemistry: Scaffold for Antimalarial and Anticancer Lead Optimization

This compound is a critical starting material for synthesizing novel quinoline-based therapeutic agents. Its documented use as a precursor for developing analogs of amodiaquine, a known antimalarial drug, underscores its utility in medicinal chemistry programs aimed at combating drug-resistant Plasmodium strains . The 4-chloro group is an essential functional handle that allows for the introduction of diverse amines to generate compound libraries for structure-activity relationship (SAR) studies targeting antimalarial and anticancer activities [REFS-1, REFS-2].

Chemical Biology: Synthesis of Fluorinated Molecular Probes

The high lipophilicity (XLogP3 = 4.1) conferred by the 7-trifluoromethyl group makes this quinoline an attractive scaffold for designing probes intended to traverse cellular membranes [1]. Its halogenated structure provides both a reactive site (at the 4-position) and a unique spectroscopic handle (the -CF3 group) for 19F NMR studies. This dual functionality is valuable for creating novel probes to study intracellular processes or for developing fluorescent imaging agents.

Agrochemical Research: Intermediate for Crop Protection Agents

Fluorinated heterocycles are widely used in the agrochemical industry due to the favorable properties imparted by fluorine atoms, such as increased metabolic stability and bioavailability. This compound serves as a specialized building block for the synthesis of novel pesticides and herbicides [2]. Its specific substitution pattern allows for the construction of unique chemical space within the quinoline class, potentially leading to new modes of action for crop protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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